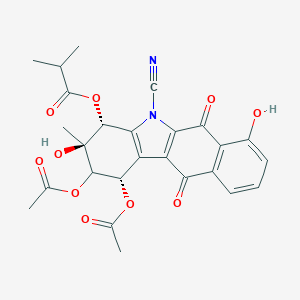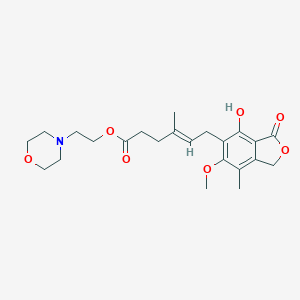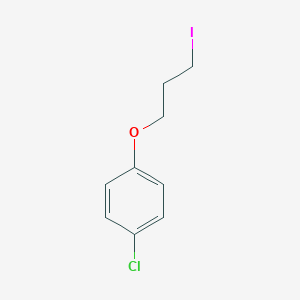
1-Chloro-4-(3-iodopropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(3-iodopropoxy)benzene is an organic compound with the molecular formula C₉H₁₀ClIO It is characterized by the presence of a chloro group and an iodopropoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-(3-iodopropoxy)benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 1-iodopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
1-chloro-4-hydroxybenzene+1-iodopropaneK2CO3,refluxthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Chloro-4-(3-iodopropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles such as hydroxide ions, amines, or thiols. For example, reaction with sodium hydroxide can yield 4-(3-iodopropoxy)phenol.
Oxidation: The compound can undergo oxidation reactions, particularly at the iodopropoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the iodo group can be achieved using reducing agents like sodium borohydride, resulting in the formation of 1-chloro-4-(3-hydroxypropoxy)benzene.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
1-Chloro-4-(3-iodopropoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving halogenated aromatic compounds.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents, especially those targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3-iodopropoxy)benzene involves its interaction with various molecular targets. The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The benzene ring provides a stable framework for these reactions, while the propoxy group can undergo further functionalization.
Comparison with Similar Compounds
1-Chloro-4-(3-iodopropoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-(3-bromopropoxy)benzene: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the varying electronegativity and size of the halogen atoms.
1-Chloro-4-(3-fluoropropoxy)benzene: Contains a fluorine atom, leading to different chemical properties and reactivity.
1-Chloro-4-(3-chloropropoxy)benzene: Has a chlorine atom in place of iodine, resulting in distinct reactivity patterns.
The uniqueness of this compound lies in the presence of both chloro and iodo groups, which confer specific reactivity and potential for diverse chemical transformations.
Properties
IUPAC Name |
1-chloro-4-(3-iodopropoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVWUBWHLIPSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCI)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383481 |
Source


|
| Record name | 1-chloro-4-(3-iodopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119795-57-2 |
Source


|
| Record name | 1-chloro-4-(3-iodopropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
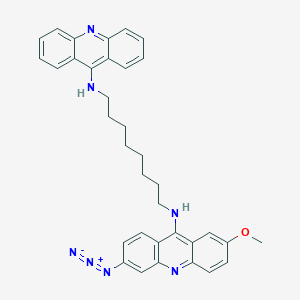
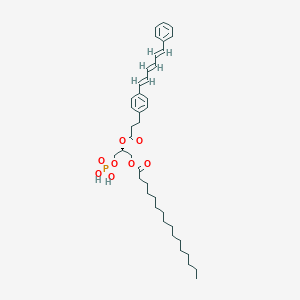
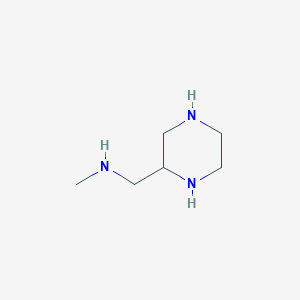
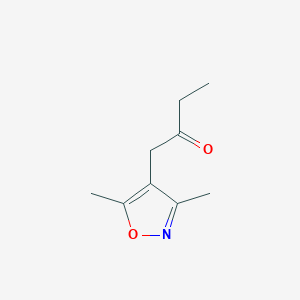


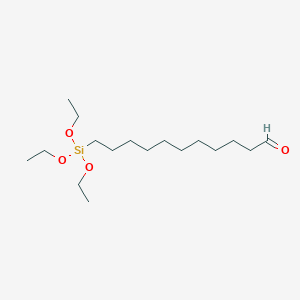
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
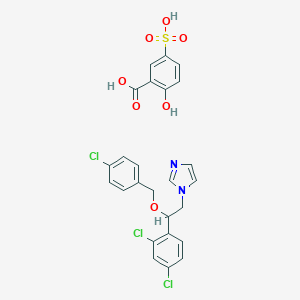
![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![1-Hexyl-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B37774.png)
![1-Azabicyclo[3.2.0]heptane-3,7-dione,2-(1-methylethyl)-,(2R-cis)-(9CI)](/img/structure/B37777.png)
